molecular formula C17H19F2N3O B12234331 3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine

3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine

Cat. No.: B12234331
M. Wt: 319.35 g/mol
InChI Key: MEIXQSLMOBOZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a fluoromethyl group is introduced to the piperidine ring. This is followed by the formation of the pyrazole ring through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as amines or halides .

Scientific Research Applications

3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The fluorine atoms in the compound can enhance its binding affinity and specificity, leading to more effective modulation of the target pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(fluoromethyl)-4-methylpiperidine
  • 2-(3-fluorophenyl)piperidine
  • 3-fluoro-4-aminopyridine

Uniqueness

Compared to these similar compounds, 3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C17H19F2N3O

Molecular Weight

319.35 g/mol

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone

InChI

InChI=1S/C17H19F2N3O/c1-21-16(17(23)22-8-2-3-12(10-18)11-22)9-15(20-21)13-4-6-14(19)7-5-13/h4-7,9,12H,2-3,8,10-11H2,1H3

InChI Key

MEIXQSLMOBOZKT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCC(C3)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.